molecular formula C21H21ClO11 B1668917 Kuromanine CAS No. 7084-24-4

Kuromanine

Cat. No.: B1668917
CAS No.: 7084-24-4
M. Wt: 484.8 g/mol
InChI Key: YTMNONATNXDQJF-UHFFFAOYSA-N
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Mechanism of Action

Cyanidin 3-O-glucoside (C3G) is a natural anthocyanin abundant in fruits and vegetables. It has been studied for its potential health benefits, including its effects on energy metabolism and oxidative stress .

Target of Action

The primary target of C3G is the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . C3G also interacts with the adiponectin receptor signaling pathway .

Mode of Action

C3G activates AMPK, leading to a series of downstream effects . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Biochemical Pathways

C3G affects several biochemical pathways. It activates AMPK, which leads to the suppression of hepatic gluconeogenesis . It also increases cellular AMP levels in cultured hepatocytes . Furthermore, C3G shows potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .

Pharmacokinetics

C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The peripheral bioavailability of C3G indicates that C3G molecules tend to spend a longer time in the peripheral space than in the central compartment (systemic circulation) .

Result of Action

C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . C3G increases senescence-associated β-galactoside expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .

Action Environment

The efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release . This suggests that the action environment, including the presence of certain compounds or conditions, can influence the action, efficacy, and stability of C3G .

Biochemical Analysis

Biochemical Properties

C3G interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a good radical scavenging capacity against superoxide . C3G can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Cellular Effects

C3G has been shown to have various effects on different types of cells. For instance, it has been found to protect the brain and improve cognitive function in Alzheimer’s disease models . It also has the ability to induce cell apoptosis in colon cancer and glioblastoma .

Molecular Mechanism

C3G exerts its effects at the molecular level through various mechanisms. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . Furthermore, C3G regulates the PI3K/Akt/GSK3β signaling by upregulating phosphorylated-Akt/Akt and phosphorylated-GSK3β/GSK3β expression .

Temporal Effects in Laboratory Settings

The effects of C3G have been observed over time in laboratory settings. For instance, C3G liposomes have been found to exhibit improved stability . Moreover, the uptake and transport of C3G by cells were found to be concentration-dependent and affected by temperature .

Dosage Effects in Animal Models

The effects of C3G vary with different dosages in animal models. For example, oral administration of C3G in mice has been shown to protect the brain and improve cognitive behavior

Metabolic Pathways

C3G is involved in various metabolic pathways. After intake, C3G can be metabolized by oral epithelial cells, absorbed by the gastric epithelium, and it is gut-transformed, reaching the bloodstream and urine in low amounts .

Transport and Distribution

C3G is transported and distributed within cells and tissues. For instance, C3G liposomes have been found to penetrate cells via endocytosis

Subcellular Localization

Current evidence suggests that C3G can cross the blood-brain barrier and localize in diverse areas of the brain

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysontemin can be synthesized through the extraction from natural sources such as mulberry leaves. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods: Industrial production of Chrysontemin involves large-scale extraction from plant materials. The process includes:

Chemical Reactions Analysis

Types of Reactions: Chrysontemin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chrysontemin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Delphinidin
  • Pelargonidin
  • Malvidin
  • Peonidin
  • Petunidin

Chrysontemin stands out due to its specific health benefits and its unique chemical structure, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuromanine
Reactant of Route 2
Kuromanine
Reactant of Route 3
Kuromanine
Reactant of Route 4
Kuromanine
Reactant of Route 5
Kuromanine
Reactant of Route 6
Kuromanine
Customer
Q & A

Q1: What is Cyanidin 3-O-glucoside and where is it found?

A: Cyanidin 3-O-glucoside (C3G) is a natural pigment belonging to the anthocyanin family. It is widely found in various fruits and vegetables, particularly in berries like blackberries [], raspberries [], and elderberries [], as well as in black rice [, ], buckwheat [], and red daisy flowers [].

Q2: What are the potential health benefits associated with Cyanidin 3-O-glucoside?

A: C3G has been studied for its potential role in preventing various chronic diseases due to its antioxidant properties []. Research suggests it may contribute to cardiovascular health [, ], exhibit anti-inflammatory effects [], and possess anticancer properties [].

Q3: How does Cyanidin 3-O-glucoside exert its antioxidant effects?

A: C3G acts as a potent antioxidant by scavenging free radicals [], which are reactive molecules that can damage cells and contribute to various diseases. It effectively inhibits lipid peroxidation [, ], a process that damages cell membranes, and demonstrates high radical scavenging activity against DPPH [, ], superoxide anions [], and hydrogen peroxide [].

Q4: Does Cyanidin 3-O-glucoside interact with specific proteins in the body?

A: Yes, research indicates that C3G can interact with specific proteins. For instance, it binds to the bacterial protein SecA in Helicobacter pylori, inhibiting its activity and subsequently reducing cell death caused by the bacteria []. This interaction highlights its potential as an antibacterial agent. Moreover, studies on talin, a human adhesion protein, reveal that C3G increases talin's mechanical stability by interacting with its hydrophobic core and maintaining inter-helix distance []. This interaction suggests its potential role in influencing cellular adhesion processes.

Q5: How does Cyanidin 3-O-glucoside affect blood pressure?

A: Studies in rats have shown that a single oral dose of C3G can increase blood flow []. Repeated administration of C3G for 14 days resulted in a significant reduction in mean blood pressure []. This hypotensive effect is suggested to be related to increased blood flow, potentially through promoting angiogenesis within skeletal muscle [].

Q6: Are there any specific genes that are affected by Cyanidin 3-O-glucoside?

A: Transcriptome analysis in an Alzheimer’s mouse model revealed that C3G treatment upregulates several antioxidant genes, including S100a8, S100a9, Prdx2, Hp, Mpst, and Prxl2a []. This upregulation suggests a potential mechanism for C3G's protective effects against oxidative stress-related diseases like Alzheimer's.

Q7: How does the chemical structure of Cyanidin 3-O-glucoside influence its activity?

A: The structure of C3G significantly influences its biological activity. Studies focusing on the structure-activity relationship of flavonoids, including C3G, against dipeptidyl peptidase-4 (DPP-4) revealed that the presence of hydroxyl groups at specific positions (C3′, C4′, and C6) enhances its inhibitory activity []. Methylation of these hydroxyl groups tends to decrease the inhibitory effect [], highlighting the importance of these specific structural features for its interaction with DPP-4.

Q8: What is the bioavailability of Cyanidin 3-O-glucoside?

A: While C3G possesses various potential health benefits, its bioavailability is limited []. Studies in mice using radiolabeled C3G showed that a significant portion of the administered dose is excreted in feces [], indicating poor absorption. Factors like metabolic status and gender have been shown to influence C3G bioavailability in humans [].

Q9: Can the bioavailability of Cyanidin 3-O-glucoside be improved?

A: Yes, nanoencapsulation technology shows promise in improving the bioavailability and stability of C3G []. This approach involves encapsulating the compound within nanoparticles, protecting it from degradation and enhancing its absorption in the body.

Q10: Are there different methods for extracting and analyzing Cyanidin 3-O-glucoside?

A: Several methods exist for extracting, separating, and identifying C3G and other anthocyanins from various sources. Common techniques include using Amberlite XAD-7 resin [, ], Sephadex LH-20 columns [, ], and preparative thin layer chromatography []. High-performance liquid chromatography (HPLC) [, , , , , ] coupled with various detectors, such as diode array detectors (DAD) [] and mass spectrometry (MS) [, , , , , ], are widely employed for analyzing C3G content and profiling.

Q11: How does cooking affect the content of Cyanidin 3-O-glucoside in food?

A: Cooking methods can impact the content of C3G and other phenolics in food. Research on pigmented rice cultivars like Venere and Artemide showed that cooking methods like using a rice cooker and water bath resulted in relatively lower losses of these beneficial compounds compared to boiling, microwaving, or pressure cooking []. Interestingly, the cooking water retained a considerable amount of phenolics, suggesting that consuming it along with the cooked rice could enhance their intake [].

Q12: What is the significance of studying the interaction of Cyanidin 3-O-glucoside with model membranes?

A: Research has shown that C3G interacts with model membranes, particularly those mimicking tumor cell membranes []. The interaction leads to an increase in the packing order of lipids in the membrane, particularly in the hydrophilic region []. This suggests that C3G can make the membrane more rigid. This finding is crucial for understanding the potential anticancer and antioxidant activity of C3G, as changes in membrane fluidity can affect various cellular processes, including cell signaling and transport.

Q13: How does Cyanidin 3-O-glucoside interact with human serum albumin?

A: C3G can quench the intrinsic fluorescence of human serum albumin (HSA), the most abundant protein in blood plasma []. This quenching effect is attributed to a static mechanism, meaning that C3G forms a complex with HSA. The main forces driving this interaction are Van der Waals forces and hydrogen bonding []. Understanding this interaction is crucial for comprehending the absorption, distribution, metabolism, and excretion (ADME) profile of C3G in the body.

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